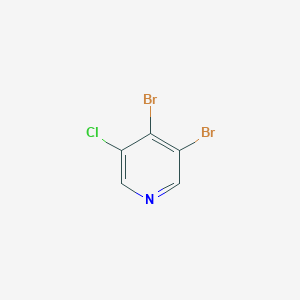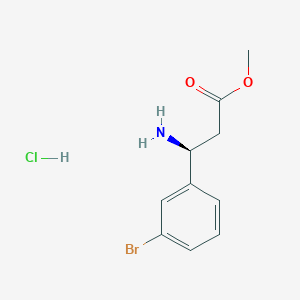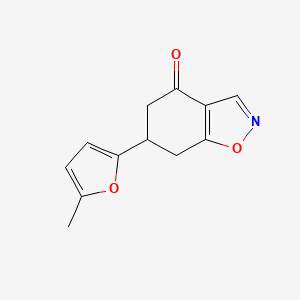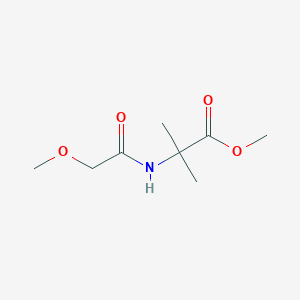
methyl N-(methoxyacetyl)-2-methylalaninate
Vue d'ensemble
Description
Methyl N-(methoxyacetyl)-2-methylalaninate, also known as Metalaxyl, is an acylalanine fungicide with systemic function . It can be used to control Pythium in a number of vegetable crops, and Phytophthora in peas .
Molecular Structure Analysis
The molecular structure of methyl N-(methoxyacetyl)-2-methylalaninate is available in the NIST Chemistry WebBook . The IUPAC Standard InChI isInChI=1S/C15H21NO4/c1-10-7-6-8-11 (2)14 (10)16 (13 (17)9-19-4)12 (3)15 (18)20-5/h6-8,12H,9H2,1-5H3 . Physical And Chemical Properties Analysis
Methyl N-(methoxyacetyl)-2-methylalaninate has a molar mass of 279.33 g/mol . It appears as a fine white powder with a density of 1.20g/cm³ at 20 °C . It has a melting point of 71 to 72 °C and a boiling point of 295.9 °C at 760 mm Hg . It is soluble in water, with a solubility of 8,400 mg/L at 22 °C .Applications De Recherche Scientifique
Agriculture: Fungicide for Crop Protection
Metalaxyl is widely used in agriculture as a systemic fungicide. It is particularly effective against diseases caused by Oomycete fungi, which include devastating plant pathogens like Phytophthora and Pythium. Metalaxyl is applied to protect a variety of crops, including vegetables and peas, from soil-borne and foliar diseases. Its ability to withstand varying light conditions, temperatures, and soil pH levels makes it a preferred choice for farmers .
Environmental Science: Photocatalytic Degradation Studies
In environmental science, metalaxyl is studied for its degradation under solar irradiation. Research has shown that in the presence of TiO2 photocatalysts, metalaxyl undergoes photodegradation, leading to its mineralization. This process is significant for the treatment of metalaxyl-polluted water, ensuring the safety of aquatic ecosystems and preventing the contamination of groundwater .
Chemical Engineering: Water Treatment Techniques
The photocatalytic degradation of metalaxyl is not only an environmental concern but also a chemical engineering challenge. Engineers explore the optimization of conditions such as the amount of TiO2, initial pH, light intensity, reaction temperature, and irradiation time to enhance the efficiency of water treatment processes. This research contributes to developing advanced water purification systems that can handle pesticide contamination .
Analytical Chemistry: Intermediate Product Identification
During the degradation of metalaxyl, various intermediate products are formed. Analytical chemists use techniques like GC–MS (Gas Chromatography–Mass Spectrometry) to identify these intermediates. Understanding the composition and structure of these by-products is crucial for assessing the environmental impact of metalaxyl and for monitoring its presence in agricultural products .
Computational Chemistry: Degradation Pathway Modeling
Computational chemistry plays a role in simulating the degradation pathways of metalaxyl. By using molecular orbital package (MOPAC) simulations, researchers can determine the point charge and frontier electron density at each atom on the molecule. This helps in proposing mechanisms for the degradation process, which is vital for predicting environmental behavior and designing better fungicides .
Soil Science: Mobility and Adsorption Studies
Metalaxyl’s high solubility in water and low soil adsorption raise concerns about its mobility in the soil. Soil scientists study these properties to understand how metalaxyl can potentially contaminate groundwater. They also investigate the fungicide’s half-life in soil to determine how long it remains active and poses a risk to the environment .
Plant Pathology: Resistance Management
The use of metalaxyl has led to resistance issues in certain pathogen populations. Plant pathologists study the development of resistance to metalaxyl, especially in Pythium species. This research is essential for managing fungicide resistance and ensuring the continued effectiveness of metalaxyl in controlling plant diseases .
Regulatory Science: Pesticide Residue Limits
Regulatory scientists are involved in setting maximum pesticide residue limits for metalaxyl in food products. These limits are crucial for ensuring food safety and protecting consumers from potential health risks associated with pesticide exposure. The research in this field supports the development of policies and regulations governing the use of metalaxyl in agriculture .
Safety and Hazards
Orientations Futures
Methyl N-(methoxyacetyl)-2-methylalaninate has suffered severe resistance problems . As early as 1998, Pythium was known to be widely developing resistance to metalaxyl . Various Pythium populations have been known to have resistance to mefenoxam since the 1980s and metalaxyl since 1984 . There is wide variability in resistance/sensitivity between Pythium species, with some populations showing complete ineffectiveness .
Mécanisme D'action
Target of Action
Methyl N-(methoxyacetyl)-2-methylalaninate, also known as Metalaxyl , is primarily targeted against oomycete pathogens such as Pythium and Phytophthora . These pathogens cause diseases in a variety of vegetable crops .
Mode of Action
Metalaxyl acts systemically with both curative and protective functions . It disrupts the synthesis of fungal nucleic acids, specifically targeting RNA polymerase 1 . This disruption inhibits the growth of the pathogen, thereby controlling the disease.
Biochemical Pathways
It is known that the compound interferes with the synthesis of nucleic acids in the pathogen . This disruption likely affects multiple downstream processes essential for the growth and reproduction of the pathogen.
Pharmacokinetics
It is known that the compound is systemic, meaning it is absorbed and distributed throughout the plant to provide protection against pathogens
Result of Action
The primary result of Metalaxyl’s action is the control of diseases caused by oomycete pathogens . By disrupting nucleic acid synthesis, the compound inhibits the growth of these pathogens, thereby preventing or curing the disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Metalaxyl. For example, the compound has been found to be mobile in the environment , which could potentially affect its distribution and efficacy. Additionally, resistance to Metalaxyl has been reported in various populations of Pythium , suggesting that genetic factors in the pathogen population can also influence the compound’s efficacy.
Propriétés
IUPAC Name |
methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,7(11)13-4)9-6(10)5-12-3/h5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCLNEUKMANXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(methoxyacetyl)-2-methylalaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



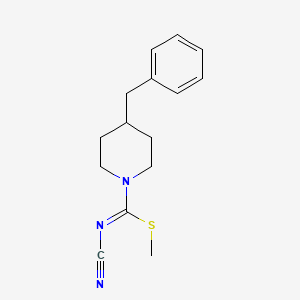
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
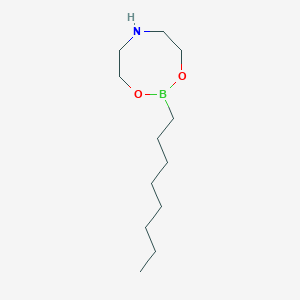
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
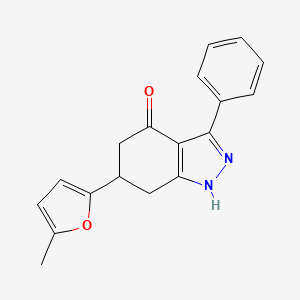
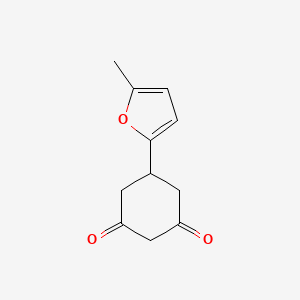
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
